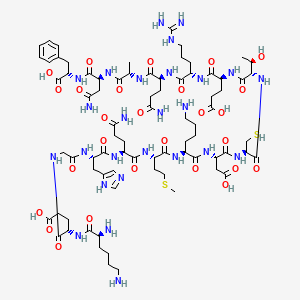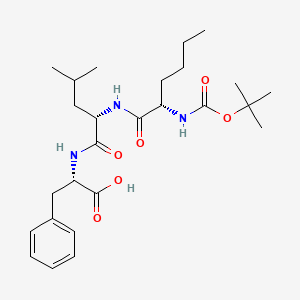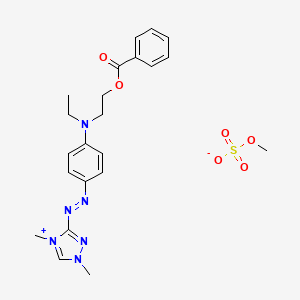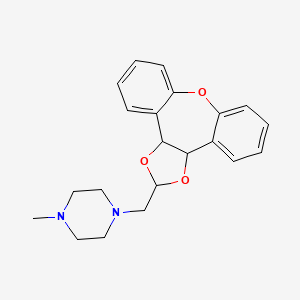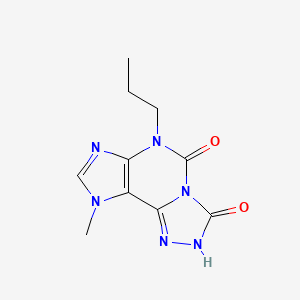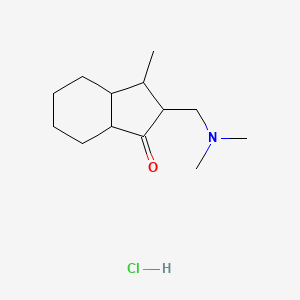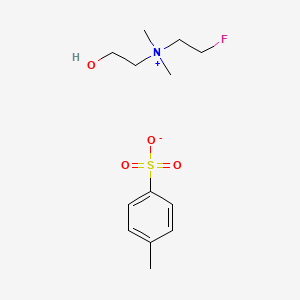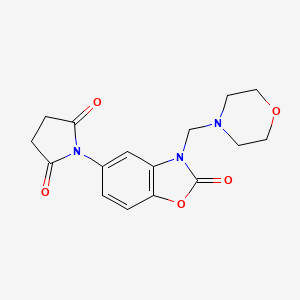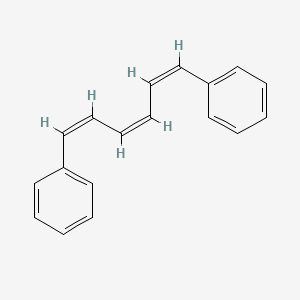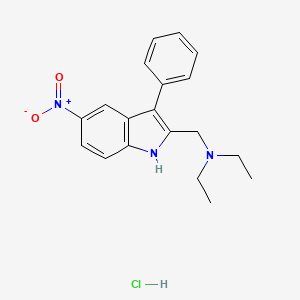
Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride is a synthetic organic compound known for its diverse applications in chemical research and industry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is functionalized with benzyl and p-methoxybenzyl groups. The dihydrochloride form indicates the presence of two hydrochloride salts, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of Benzyl and p-Methoxybenzyl Groups: The benzyl and p-methoxybenzyl groups are introduced via nucleophilic substitution reactions. Benzyl chloride and p-methoxybenzyl chloride are common reagents used in the presence of a base like sodium hydride or potassium carbonate.
Final Assembly: The intermediate compounds are then coupled using reductive amination or other suitable methods to form the final product.
Formation of Dihydrochloride Salt: The free base form of the compound is treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or p-methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: DDQ, mCPBA (meta-chloroperoxybenzoic acid)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzyl chloride, p-methoxybenzyl chloride, sodium hydride
Major Products
The major products depend on the specific reactions performed. For example, oxidation may yield N-oxides, while reduction can lead to deprotected amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for versatile modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrolidine ring is often associated with bioactivity.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer production and catalysis.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine, 1-(2-(benzylamino)ethyl)-, dihydrochloride
- Pyrrolidine, 1-(2-(p-methoxybenzylamino)ethyl)-, dihydrochloride
- Pyrrolidine, 1-(2-(benzyl(p-methoxyphenyl)amino)ethyl)-, dihydrochloride
Uniqueness
The unique combination of benzyl and p-methoxybenzyl groups in Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride provides distinct chemical properties, such as enhanced solubility and specific reactivity patterns. These features differentiate it from similar compounds and make it particularly useful in specialized applications.
Eigenschaften
CAS-Nummer |
102367-10-2 |
|---|---|
Molekularformel |
C21H30Cl2N2O |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
N-benzyl-N-[(4-methoxyphenyl)methyl]-2-pyrrolidin-1-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C21H28N2O.2ClH/c1-24-21-11-9-20(10-12-21)18-23(16-15-22-13-5-6-14-22)17-19-7-3-2-4-8-19;;/h2-4,7-12H,5-6,13-18H2,1H3;2*1H |
InChI-Schlüssel |
SCBSIADSXGBGLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN(CCN2CCCC2)CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


